molecular formula C28H30N2O10 B11051470 Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate

Cat. No.: B11051470
M. Wt: 554.5 g/mol
InChI Key: LDMHOXDTTQSLIL-UHFFFAOYSA-N
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Description

ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE is a complex organic compound that features multiple functional groups, including benzodioxole, hydroxyphenethyl, and pyridinecarboxylate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4,7-dimethoxy-1,3-benzodioxole and 4-hydroxyphenethylamine. These intermediates are then coupled through various reactions, including amide bond formation and esterification, under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield corresponding ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives, hydroxyphenethylamines, and pyridinecarboxylates. Examples include:

  • 4,7-Dimethoxy-1,3-benzodioxole
  • 4-Hydroxyphenethylamine
  • Ethyl 4-hydroxy-6-oxo-1,6-dihydro-3-pyridinecarboxylate

Uniqueness

The uniqueness of ETHYL 5-{1-(4,7-DIMETHOXY-1,3-BENZODIOXOL-5-YL)-3-[(4-HYDROXYPHENETHYL)AMINO]-3-OXOPROPYL}-4-HYDROXY-6-OXO-1,6-DIHYDRO-3-PYRIDINECARBOXYLATE lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its individual components or other similar compounds.

Properties

Molecular Formula

C28H30N2O10

Molecular Weight

554.5 g/mol

IUPAC Name

ethyl 5-[1-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-[2-(4-hydroxyphenyl)ethylamino]-3-oxopropyl]-4-hydroxy-6-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C28H30N2O10/c1-4-38-28(35)19-13-30-27(34)22(23(19)33)17(12-21(32)29-10-9-15-5-7-16(31)8-6-15)18-11-20(36-2)25-26(24(18)37-3)40-14-39-25/h5-8,11,13,17,31H,4,9-10,12,14H2,1-3H3,(H,29,32)(H2,30,33,34)

InChI Key

LDMHOXDTTQSLIL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C(=C1O)C(CC(=O)NCCC2=CC=C(C=C2)O)C3=CC(=C4C(=C3OC)OCO4)OC

Origin of Product

United States

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